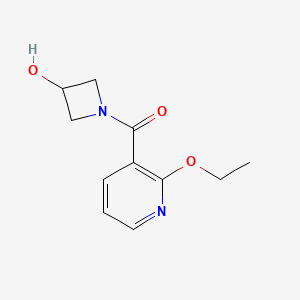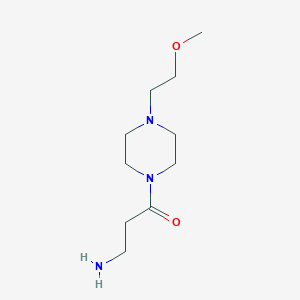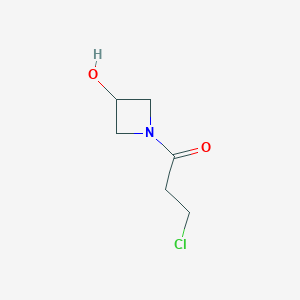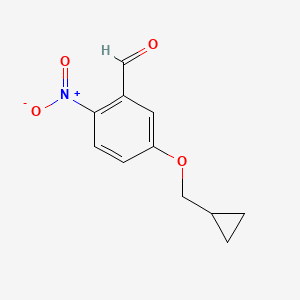
(2-乙氧基吡啶-3-基)(3-羟基氮杂环丁烷-1-基)甲酮
描述
(2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗真菌活性
- 新型吡啶衍生物,包括与目标化合物结构类似的衍生物,对所研究的细菌和真菌菌株表现出可变且适度的活性,表明其在开发新的抗菌剂中具有潜在应用 (Patel、Agravat 和 Shaikh,2011 年)。
药理学评价
- 一系列包含吡啶-3-基和氮杂环丁烷-1-基部分的化合物已被确定为特定受体的选择性拮抗剂,在临床前模型中展示出镇痛作用。这突出了结构相关化合物在疼痛管理和其他疾病治疗中的潜力 (Tsuno 等人,2017 年)。
化学合成与催化
- 已经探索了涉及具有吡啶-3-基基团的化合物的配体交换反应,阐明了它们的反应性和在催化和材料合成中的潜在应用 (Klausmeyer 等人,2003 年)。
结构和机理见解
- 对含有吡啶-3-基和其他杂芳环的化合物的详细结构表征提供了对其质子化位点、氢键模式和整体分子稳定性的见解,这对于设计具有所需性质的化合物至关重要 (Böck 等人,2021 年)。
新型合成途径
- 通过创新方法(如 ANRORC 重排)合成新化合物的研究,为创建在药物化学和药物设计中具有潜在应用的衍生物开辟了新的可能性 (Sambaiah 等人,2017 年)。
生化分析
Biochemical Properties
(2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interaction with enzymes can lead to either inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, it may bind to the active site of an enzyme, preventing substrate binding and thus inhibiting the enzyme’s activity. Alternatively, it may induce a conformational change in the enzyme, enhancing its catalytic efficiency.
Cellular Effects
The effects of (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior. These effects can manifest as changes in cell proliferation, differentiation, or apoptosis.
Molecular Mechanism
At the molecular level, (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, altering their activity. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior, such as altered gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it may cause toxic or adverse effects, such as enzyme inhibition or cellular damage. Threshold effects are often observed, where a specific dosage level must be reached to elicit a significant biological response.
Metabolic Pathways
(2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may act as a substrate for specific enzymes, leading to the production of metabolites that participate in downstream metabolic processes. Alternatively, it may inhibit key enzymes in a metabolic pathway, reducing the flux through that pathway and altering the levels of specific metabolites.
Transport and Distribution
The transport and distribution of (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments or tissues. For instance, the compound may be actively transported into cells by specific transporters, leading to its accumulation in the cytoplasm or other cellular compartments.
Subcellular Localization
The subcellular localization of (2-Ethoxypyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production.
属性
IUPAC Name |
(2-ethoxypyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-10-9(4-3-5-12-10)11(15)13-6-8(14)7-13/h3-5,8,14H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNHKCJIDSANRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,5-Dibromo-1-cyclopropylmethyl-1H-[1,2,4]triazole](/img/structure/B1474008.png)
![(3S,8AR)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474009.png)
![(1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-5-yl)methanamine](/img/structure/B1474010.png)







![7-Bromo-1,2-dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B1474023.png)


